molecular formula C17H14N4O6S B2860858 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034231-74-6

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2860858
M. Wt: 402.38
InChI Key: OWBCNOSZODIVEU-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances.


Scientific Research Applications

Antibacterial Applications

Compounds containing a sulfonamido moiety, such as N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, have shown potential in antibacterial applications. A study by Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their findings indicate significant antibacterial activities in several of the synthesized compounds (Azab, Youssef, & El-Bordany, 2013).

Anti-Cancer and Antitumor Potential

A study on the synthesis and evaluation of certain 7-deazapurine and 3-deazapurine nucleosides, which are structurally related to sulfenosine, sulfinosine, and sulfonosine, investigated their antileukemic activity in mice. This research, conducted by Ramasamy et al. (1990), contributes to understanding the potential anti-cancer and antitumor applications of compounds related to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (Ramasamy et al., 1990).

Antimicrobial Activities

Hacer Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds, including sulfonamido derivatives, exhibited good to moderate antimicrobial activity, highlighting the significance of such compounds in antimicrobial research (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Novel Heterocyclic Compounds

Muralikrishna et al. (2014) reported the synthesis of a new class of sulfonamido bis heterocycles, including pyrrolyl/pyrazolyl-oxadiazoles, thiadiazoles, and triazoles. These findings are relevant for the development of novel compounds with potential applications in various fields of research (Muralikrishna et al., 2014).

Applications in Organic Chemistry

Research by Joseph et al. (1994) on the synthesis of fluorinated polybenzoxazoles via solution cyclization techniques provides insights into the applications of sulfonamide compounds in the field of organic chemistry, specifically in synthesizing high molecular weight polymers (Joseph, Abed, Mercier, & McGrath, 1994).

Safety And Hazards

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Future Directions

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I hope this general information is helpful! If you have more specific questions about a particular compound or type of analysis, feel free to ask.


properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S/c1-20-12-9-10(4-5-13(12)27-17(20)24)28(25,26)19-7-8-21-15(22)11-3-2-6-18-14(11)16(21)23/h2-6,9,19H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBCNOSZODIVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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